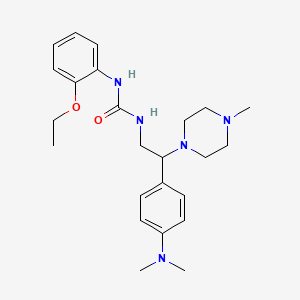
1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C24H35N5O2 and its molecular weight is 425.577. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes:
- Molecular Formula : C23H30N6O4
- Molecular Weight : 454.5 g/mol
- CAS Number : 900006-28-2
The structure features a urea moiety linked to a piperazine ring and aromatic systems, which are crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant growth inhibition in various cancer cell lines. A notable study reported an average growth inhibition (GI%) of approximately 43.9% across 56 different cancer cell lines . The compound's mechanism appears to involve the inhibition of key kinases involved in cell cycle regulation, particularly CDK2 and TRKA, with IC50 values ranging from 0.09 to 1.58 µM .
Table 1: Inhibition Efficacy Against Cancer Cell Lines
| Cell Line | GI% (%) | IC50 (µM) |
|---|---|---|
| HOP-92 (Lung) | 71.8 | 0.23 |
| NCI-H460 (Lung) | 66.12 | 0.45 |
| ACHN (Renal) | 66.02 | 0.89 |
| RFX 393 (Renal) | 84.17 | 11.70 |
The compound's anticancer activity is primarily attributed to its ability to inhibit the activity of cyclin-dependent kinases (CDKs). By interfering with CDK2 and TRKA pathways, it induces cell cycle arrest and promotes apoptosis in cancer cells:
- Cell Cycle Arrest : Treated cells showed increased populations in the G0–G1 phase, indicating halted progression towards mitosis.
- Apoptosis Induction : The compound has been linked to increased markers of apoptosis, suggesting that it triggers programmed cell death mechanisms.
Neuropharmacological Effects
In addition to its anticancer properties, there is emerging evidence suggesting neuropharmacological effects of this compound. Its dimethylamino group may enhance central nervous system penetration, potentially offering therapeutic benefits in treating neurological disorders.
Case Studies
-
Case Study on Lung Carcinoma :
- A study involving HOP-92 lung carcinoma cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, supporting its use as a potential therapeutic agent for lung cancer.
-
Renal Carcinoma Evaluation :
- In vitro tests on renal carcinoma cell line RFX 393 revealed that the compound exhibited higher cytotoxicity compared to standard reference drugs, indicating its potential as a more effective treatment option.
Eigenschaften
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O2/c1-5-31-23-9-7-6-8-21(23)26-24(30)25-18-22(29-16-14-28(4)15-17-29)19-10-12-20(13-11-19)27(2)3/h6-13,22H,5,14-18H2,1-4H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDMWXCMWQYSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














